N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thienopyrimidine core, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multiple steps:
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Formation of the Thienopyrimidine Core: : The synthesis begins with the construction of the thienopyrimidine core
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Introduction of the Piperidine Moiety: : The next step involves the attachment of the piperidine ring. This can be done through a nucleophilic substitution reaction where a piperidine derivative is reacted with an appropriate leaving group on the thienopyrimidine core.
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Formation of the Carboxamide Group: : The final step is the formation of the carboxamide group. This is typically achieved by reacting the piperidine derivative with a carboxylic acid derivative under amide coupling conditions, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the thienopyrimidine core provides structural stability. The piperidine moiety can modulate its pharmacokinetic properties, such as solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
- N-(sec-butyl)-1-(7-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
- N-(sec-butyl)-1-(7-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Uniqueness
The unique combination of a sec-butyl group and a 2-fluorophenyl group in N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide provides distinct physicochemical properties, such as enhanced lipophilicity and specific binding interactions, which can be advantageous in drug development.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
N-butan-2-yl-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-3-13(2)24-20(28)14-8-10-27(11-9-14)22-25-18-16(12-30-19(18)21(29)26-22)15-6-4-5-7-17(15)23/h4-7,12-14H,3,8-11H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPYSBSYGRMNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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